

Physicochemical Properties of Isotope-Labeled Hydroxyphenylglycine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Hydroxyphenyl)-L-glycine-d2

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This technical guide provides a comprehensive overview of the physicochemical properties of hydroxyphenylglycine, with a special focus on the implications of isotopic labeling. While experimental data on isotope-labeled variants is scarce, this document compiles the available data for the unlabeled compound and offers detailed experimental protocols for the characterization of its labeled analogues. Isotope-labeled compounds are crucial tools in drug development, particularly for metabolism, pharmacokinetic, and mechanistic studies.^{[1][2]} Understanding their fundamental physicochemical properties is essential for their effective application.

Introduction to Isotope-Labeled Hydroxyphenylglycine

Hydroxyphenylglycine, particularly 4-hydroxyphenylglycine, is a non-proteogenic amino acid that serves as a key intermediate in the synthesis of various pharmaceuticals, including β -lactam antibiotics.^{[3][4]} Isotopic labeling involves the substitution of one or more atoms of a molecule with their corresponding heavier, non-radioactive isotopes, such as Deuterium (^2H), Carbon-13 (^{13}C), or Nitrogen-15 (^{15}N).^[1] This substitution results in a molecule that is chemically identical to its unlabeled counterpart but possesses a different mass, allowing it to be traced and distinguished in biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.^{[1][5]} It is generally accepted that this subtle

change in mass does not significantly alter the fundamental physicochemical properties of the molecule.[5]

Data Presentation: Physicochemical Properties

The following tables summarize the available quantitative data for unlabeled 4-hydroxyphenylglycine. It is important to note that specific experimental data for isotope-labeled hydroxyphenylglycine is not readily available in the current literature. The provided data for the unlabeled compound serves as a critical baseline for researchers working with its labeled forms.

Table 1: Solubility and Partition Coefficient of 4-Hydroxyphenylglycine

Property	Value	Solvent/System	Method	Source
Water Solubility	7.44 mg/mL	Water	ALOGPS (Computed)	[6]
Solubility	Slightly soluble	Water (Heated, Sonicated)	Experimental	[3][7]
Solubility	Very slightly soluble	DMSO (Heated)	Experimental	[3][7]
Solubility	Insoluble	Ether	Experimental	[3]
logP	-2.4	Octanol-Water	ALOGPS (Computed)	[6]
logP	-1.8	Octanol-Water	ChemAxon (Computed)	[6]
logP	-2.1	Octanol-Water	XLogP3 (Computed)	[8]

Table 2: Acid Dissociation Constant (pKa) of 4-Hydroxyphenylglycine

Property	Value	Method	Source
pKa (Strongest Acidic)	1.74	ChemAxon (Computed)	[6] [9]
pKa (Strongest Basic)	8.57	ChemAxon (Computed)	[6] [9]
pKa	2.15 ± 0.10	Predicted	[3] [7]

Table 3: Melting Point of 4-Hydroxyphenylglycine

Compound Form	Melting Point (°C)	Notes	Source
DL-4-Hydroxyphenylglycine	229-230	[3] [7] [8]	
D-4-Hydroxyphenylglycine	240	Decomposition	[3] [10]
N-(4-Hydroxyphenyl)glycine	244	Decomposition	[11] [12]

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of isotope-labeled hydroxyphenylglycine. These protocols are based on standard laboratory procedures.

Determination of Aqueous Solubility

This protocol describes a standard shake-flask method for determining the aqueous solubility of an amino acid.

Materials:

- Isotope-labeled hydroxyphenylglycine

- Deionized water
- Thermostatically controlled shaker bath
- Centrifuge
- Analytical balance
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Volumetric flasks and pipettes
- Syringe filters (0.22 μm)

Procedure:

- Add an excess amount of the isotope-labeled hydroxyphenylglycine to a known volume of deionized water in a sealed container.
- Place the container in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).
- Shake the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically, take samples to monitor when the concentration of the dissolved compound becomes constant.
- After reaching equilibrium, allow the suspension to settle.
- Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solids.
- Quantify the concentration of the dissolved isotope-labeled hydroxyphenylglycine in the filtrate using a validated HPLC method.
- Prepare a calibration curve using standard solutions of the compound to determine the concentration of the saturated solution.

- The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Determination of the Octanol-Water Partition Coefficient (logP)

This protocol outlines the shake-flask method for determining the logP value, a measure of a compound's lipophilicity.^{[1][2]}

Materials:

- Isotope-labeled hydroxyphenylglycine
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Separatory funnel
- Mechanical shaker
- Centrifuge
- Analytical balance
- HPLC or UV-Vis spectrophotometer

Procedure:

- Prepare pre-saturated solvents by shaking equal volumes of n-octanol and water together for 24 hours and then allowing the phases to separate.
- Accurately weigh a small amount of the isotope-labeled hydroxyphenylglycine and dissolve it in either the water-saturated n-octanol or the octanol-saturated water, depending on its expected solubility.
- Add a known volume of this solution to a separatory funnel.

- Add a known volume of the other pre-saturated solvent to the separatory funnel. The volume ratio is typically adjusted based on the expected logP value.
- Shake the funnel for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.
- Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
- Carefully collect samples from both the aqueous and the n-octanol layers.
- Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
- Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- The logP is the base-10 logarithm of the partition coefficient.

Determination of the Acid Dissociation Constant (pKa)

This protocol describes the potentiometric titration method for pKa determination.[\[13\]](#)[\[14\]](#)

Materials:

- Isotope-labeled hydroxyphenylglycine
- Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)
- Calibrated pH meter with an electrode
- Magnetic stirrer and stir bar
- Burette
- Beaker

Procedure:

- Accurately weigh a sample of the isotope-labeled hydroxyphenylglycine and dissolve it in a known volume of deionized water.
- Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
- Begin stirring the solution.
- For an acidic pKa, titrate the solution with the standardized NaOH solution, adding small, precise volumes.
- For a basic pKa, first, add an excess of standardized HCl to protonate the basic group, and then titrate with the standardized NaOH solution.
- Record the pH of the solution after each addition of the titrant.
- Continue the titration well past the equivalence point(s).
- Plot the pH versus the volume of titrant added.
- The pKa value is the pH at the half-equivalence point, which is the point on the titration curve where half of the acid or base has been neutralized. This corresponds to the inflection point in the first derivative of the titration curve.^[15]

Determination of the Melting Point

This protocol details the use of a capillary melting point apparatus.^{[16][17][18]}

Materials:

- Isotope-labeled hydroxyphenylglycine (in a dry, powdered form)
- Capillary tubes (sealed at one end)
- Melting point apparatus

Procedure:

- Ensure the sample of isotope-labeled hydroxyphenylglycine is completely dry and finely powdered.

- Press the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.
- Invert the tube and tap it gently to cause the solid to fall to the closed end. The packed sample height should be 2-3 mm.[\[17\]](#)
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rapid rate until the temperature is about 15-20 °C below the expected melting point.
- Then, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.[\[17\]](#)
- Observe the sample through the magnifying lens.
- Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting).
- The melting point is reported as this temperature range.

Stability Studies

This protocol provides a general framework for an accelerated stability study.[\[19\]](#)[\[20\]](#)

Materials:

- Isotope-labeled hydroxyphenylglycine
- Stability chambers with controlled temperature and humidity
- Suitable containers for the sample
- HPLC system for purity and degradation product analysis

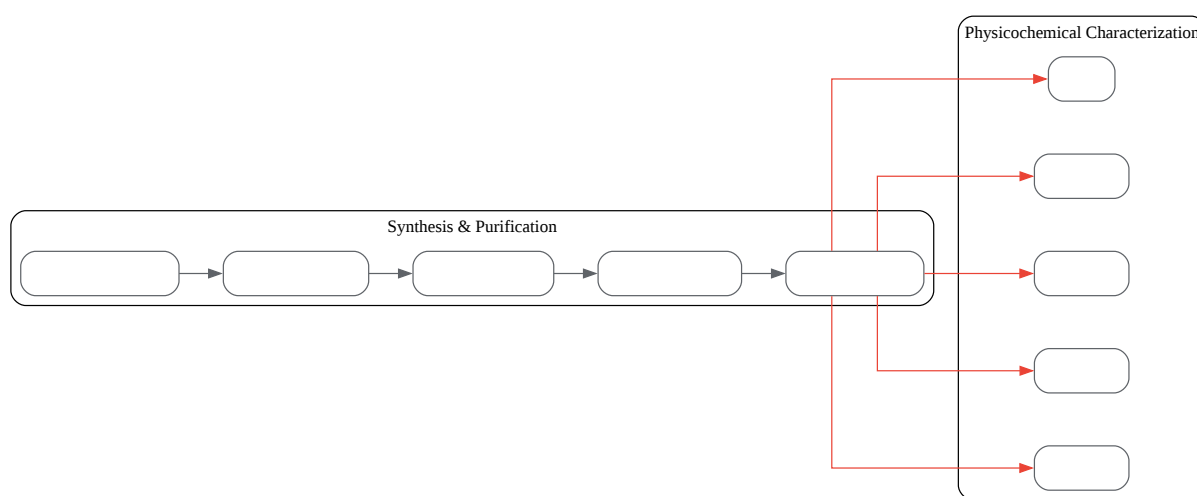
Procedure:

- Place accurately weighed samples of the isotope-labeled hydroxyphenylglycine into suitable, sealed containers.

- Store the containers in stability chambers under accelerated conditions (e.g., 40 °C / 75% relative humidity).
- At specified time points (e.g., 0, 1, 3, and 6 months), remove a sample from the chamber.
- Analyze the sample for purity and the presence of any degradation products using a validated, stability-indicating HPLC method.
- Compare the results to the initial sample (time 0) to assess the stability of the compound under the tested conditions.
- Forced degradation studies can also be performed by exposing the compound to more extreme conditions (e.g., strong acid, strong base, oxidation, light) to identify potential degradation pathways.[\[20\]](#)

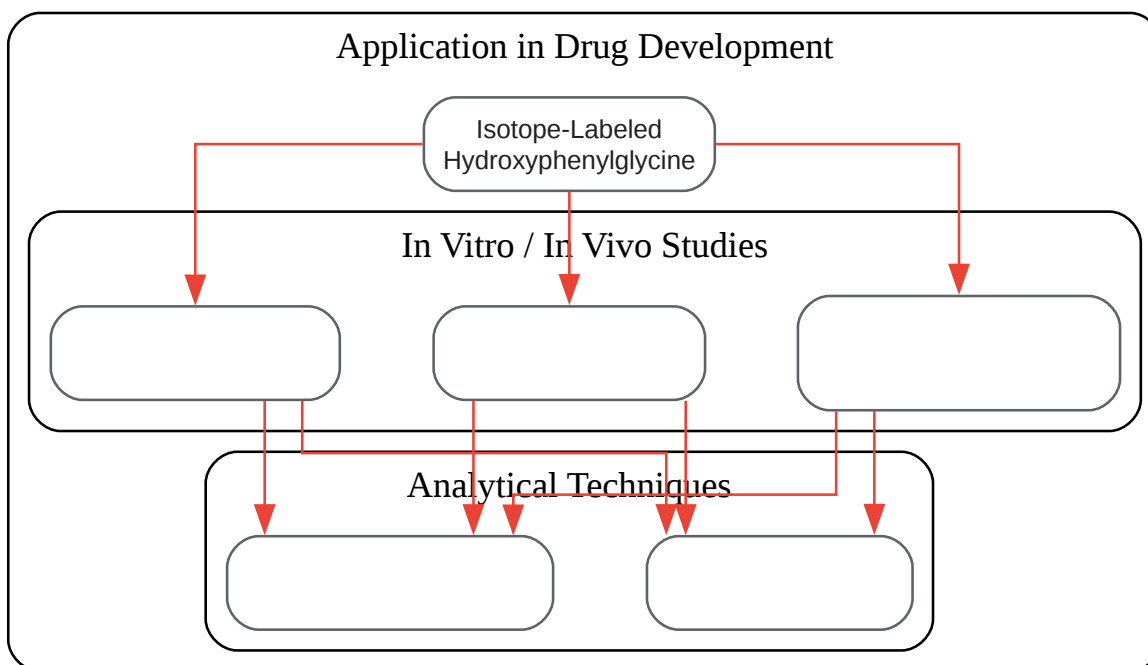
Mandatory Visualization

The following diagrams illustrate key workflows in the study of isotope-labeled hydroxyphenylglycine.



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Figure 1: General workflow for the synthesis and physicochemical characterization of isotope-labeled hydroxyphenylglycine.



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Figure 2: Application of isotope-labeled hydroxyphenylglycine in drug development studies.

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- To cite this document: BenchChem. [Physicochemical Properties of Isotope-Labeled Hydroxyphenylglycine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12413893#physicochemical-properties-of-isotope-labeled-hydroxyphenylglycine]

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